![molecular formula C8H14ClNO3 B13561171 Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B13561171.png)
Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride is a nitrogen-containing heterocyclic compound. This compound features a six-membered nitrogen heterocycle fused to a cyclopentane ring, which is a characteristic structure of the 2-azabicyclo[3.2.1]octane system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride typically involves the construction of the bicyclic core through various synthetic methodologies. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through catalytic asymmetric reactions or desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow chemistry techniques to ensure efficient and scalable production. The use of biomass-derived compounds and photochemical transformations are also explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for catalytic asymmetric reactions, and various oxidizing and reducing agents for specific transformations. Reaction conditions often involve controlled temperatures and pressures to ensure the desired stereochemical outcomes .
Major Products: The major products formed from these reactions include various derivatives of the 2-azabicyclo[3.2.1]octane system, which can be further utilized in drug discovery and synthetic applications .
Scientific Research Applications
Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride has significant potential in various scientific research fields:
Chemistry: In synthetic organic chemistry, this compound serves as a key intermediate in the total synthesis of several target molecules. Its unique structure makes it a valuable scaffold for developing new synthetic methodologies .
Biology: In biological research, the compound’s nitrogen-containing heterocycle is of interest due to its bioactive properties. It is studied for its potential interactions with biological targets and its role in various biochemical pathways .
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structure and pharmacological properties make it a promising candidate for developing new therapeutic agents .
Industry: In the industrial sector, the compound’s synthesis and applications are investigated for their potential to enhance the production of bioactive molecules and other valuable chemicals .
Mechanism of Action
The mechanism of action of Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocycle allows it to interact with various enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
- 8-azabicyclo[3.2.1]octane
- Tropane alkaloids
Comparison: Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride is unique due to its specific structural features and synthetic potential. Compared to other similar compounds, it offers distinct advantages in terms of its synthetic accessibility and pharmacological properties. The 8-azabicyclo[3.2.1]octane scaffold, for example, is central to the family of tropane alkaloids, which display a wide array of biological activities . this compound’s unique structure and synthetic versatility make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H14ClNO3 |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
methyl 2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c1-11-7(10)8-4-6(9-5-8)2-3-12-8;/h6,9H,2-5H2,1H3;1H |
InChI Key |
NOMGUBNFYJYGDN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(CCO1)NC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


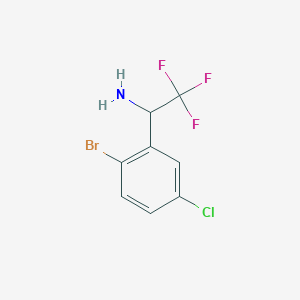
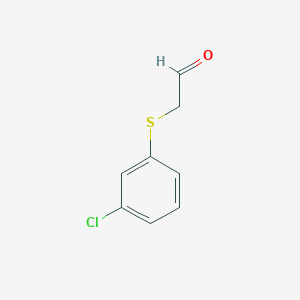

![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)

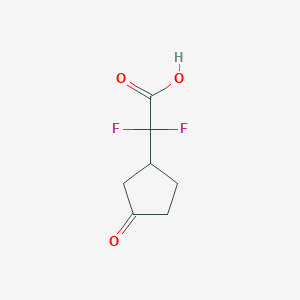
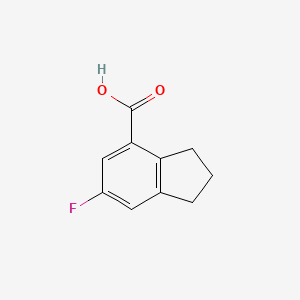

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)
![N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide](/img/structure/B13561158.png)
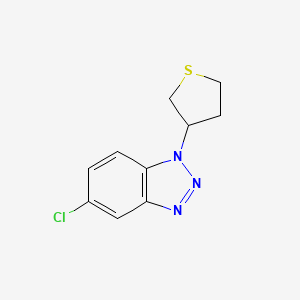

![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)

